molecular formula C11H14N6 B2747641 4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415509-15-6

4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine

Cat. No.: B2747641
CAS No.: 2415509-15-6
M. Wt: 230.275
InChI Key: AVINCGBNAASKQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a compound that belongs to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse biological activities, including neuroprotective and anti-neuroinflammatory properties . The unique structure of this compound, which includes both a triazole and a pyrimidine ring, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis and continuous flow chemistry .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-neuroinflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is unique due to its combined triazole and pyrimidine structure, which imparts distinct biological activities. Its ability to inhibit multiple pathways involved in neuroinflammation and apoptosis sets it apart from other similar compounds .

Properties

IUPAC Name

4-ethyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6/c1-2-9-5-11(13-8-12-9)16-6-10(7-16)17-14-3-4-15-17/h3-5,8,10H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVINCGBNAASKQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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